molecular formula C10H9F2IO2 B14036463 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one

Cat. No.: B14036463
M. Wt: 326.08 g/mol
InChI Key: LXQTVCGQPHVTDX-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound that features a difluoromethoxy group, an iodine atom, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one typically involves the introduction of the difluoromethoxy group and the iodine atom onto a phenyl ring, followed by the attachment of the propanone moiety. One common synthetic route includes the following steps:

    Halogenation: Introduction of the iodine atom onto the phenyl ring.

    Methoxylation: Introduction of the difluoromethoxy group.

    Ketone Formation: Attachment of the propanone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and methoxylation reactions, followed by purification processes to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the propanone moiety to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and iodine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar propanone moiety but lacking the difluoromethoxy and iodine groups.

    1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one: A compound with a fluorine atom instead of iodine.

Properties

Molecular Formula

C10H9F2IO2

Molecular Weight

326.08 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9F2IO2/c1-6(14)4-7-5-8(15-10(11)12)2-3-9(7)13/h2-3,5,10H,4H2,1H3

InChI Key

LXQTVCGQPHVTDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)I

Origin of Product

United States

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